ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate
Description
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is a substituted α,β-unsaturated ester featuring a tetrahydropyran (oxan-4-yl) group at position 2 and a hydroxyl group at position 2. The (E)-configuration ensures conjugation across the double bond, stabilizing the molecule and influencing its reactivity.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-8,11H,2-6H2,1H3/b9-7+ |
InChI Key |
HNSRSWSQYMAVPP-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/O)/C1CCOCC1 |
Canonical SMILES |
CCOC(=O)C(=CO)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may have their own biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 2-Methyl-3-(Oxan-4-yl)Prop-2-Enoate
- Structure : Differs by a methyl group at position 3 instead of a hydroxyl group.
- Properties: Molecular weight = 198.26 g/mol; higher lipophilicity due to the non-polar methyl group.
- Applications : Used as a small-molecule scaffold in synthetic chemistry .
Ethyl (E)-3-(4-Methoxyphenyl)Prop-2-Enoate (Ethyl-p-Methoxycinnamate)
- Structure : Features a 4-methoxyphenyl group at position 3 instead of hydroxyl and oxan-4-yl groups.
- Properties: Exhibits tyrosinase inhibition (22% activity in ethanol extracts), suggesting utility in cosmetics or pharmaceuticals .
Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate
- Structure: Incorporates a cyano group at position 2 and a 4-methoxyphenyl group at position 3.
- Conformation : Syn-periplanar geometry (C4–C8–C9–C10 torsion angle = 3.2°) stabilizes the planar structure, enhancing reactivity in cycloaddition reactions .
- Comparison: The cyano group introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in the target compound.
Physicochemical Properties
Biological Activity
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is a compound with potential biological activities that have garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an oxane ring and a prop-2-enoate moiety. The molecular formula is , and its structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 12.5 | |
| Candida albicans | 13.0 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays.
These results indicate that the compound possesses strong antioxidant properties, which may contribute to its therapeutic potential.
3. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit key inflammatory markers such as TNF-alpha and IL-6 in human cell lines.
Case Studies
A notable case study involved the administration of this compound in a mouse model of inflammation. The results demonstrated a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Antioxidant Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation.
- Anti-inflammatory Pathway : It may modulate signaling pathways involving NF-kB and MAPK, leading to reduced expression of pro-inflammatory cytokines.
- Antimicrobial Action : The presence of functional groups in its structure may interact with microbial cell membranes, disrupting their integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
